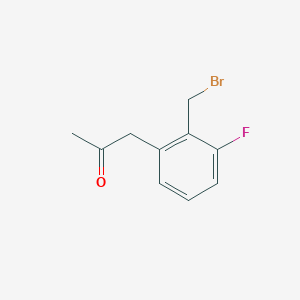

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one

Description

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one is an aromatic ketone featuring a propan-2-one backbone substituted with a bromomethyl group at the ortho position (C2) and a fluorine atom at the meta position (C3) on the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine atom influences electron distribution and stability via inductive effects .

Synthetically, analogous brominated propanones are prepared via bromination of α,β-unsaturated ketones or direct halogenation of pre-functionalized aryl propanones, as seen in the bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one using bromine in chloroform .

Properties

Molecular Formula |

C10H10BrFO |

|---|---|

Molecular Weight |

245.09 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-3-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H10BrFO/c1-7(13)5-8-3-2-4-10(12)9(8)6-11/h2-4H,5-6H2,1H3 |

InChI Key |

OFGBBZKABOOMLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the bromination of 3-fluorobenzyl alcohol to form 3-fluorobenzyl bromide, which is then reacted with acetone under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various biological targets. This reactivity can be harnessed in biochemical assays to label or modify specific proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares key structural analogs, highlighting substituent positions, molecular properties, and applications:

Substituent Effects

- Fluorine Position : The meta-fluorine in the target compound induces a substituent chemical shift (SCS) of +4.2 ppm in ¹⁹F NMR, distinct from para-fluorinated analogs (+3.8 ppm) due to spatial electronic effects .

- Bromomethyl Reactivity: Unlike methyl or amino substituents in cathinones (e.g., 3-Fluorometcatinone ), the bromomethyl group enhances electrophilicity, facilitating alkylation or cross-coupling reactions.

Research Findings and Data

NMR Analysis (¹⁹F SCS)

- 1-(3-Fluorophenyl)propan-2-one: δ = +4.2 ppm (non-mesomeric polar effects dominate) .

- 1-(4-Fluorophenyl)propan-2-one : δ = +3.8 ppm (reduced spatial polarization) .

Biological Activity

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by a bromomethyl group and a fluorine atom attached to a phenyl ring, making it a derivative of propiophenone. Its molecular formula is C11H12BrF O, and it exhibits both electrophilic and nucleophilic reactivity due to the presence of the ketone group and halogen substituents.

The biological activity of this compound is influenced by its interaction with various molecular targets, including enzymes and receptors. The bromine and fluorine substituents can modulate binding affinity and specificity, which are crucial for its biological effects. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Receptor Binding : The structural features allow for interaction with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated phenyl derivatives can demonstrate activity against Staphylococcus aureus and other pathogenic bacteria. The presence of bromine enhances the lipophilicity of the molecule, which correlates with increased antimicrobial efficacy .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Similar ketone derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to evaluate the specific effects of this compound on cancer cell lines.

Synthesis

This compound can be synthesized through several methodologies:

- Electrophilic Aromatic Substitution : The bromomethyl group can be introduced via electrophilic substitution reactions on the phenyl ring.

- Reduction Reactions : The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions under appropriate conditions.

Study on Antimicrobial Properties

A study investigated the antimicrobial properties of halogenated derivatives, including compounds structurally similar to this compound. Results indicated that these compounds exhibited significant activity against multi-drug resistant strains of S. aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Investigation of Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of related compounds. It was found that halogenated derivatives could effectively inhibit specific enzymes involved in bacterial resistance mechanisms, suggesting that this compound may have similar properties worth exploring in future studies .

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)propan-2-one | Lacks fluorine substituent; different reactivity | Moderate antimicrobial activity |

| 1-(4-Chloromethyl)-3-fluorophenylpropan-2-one | Contains chlorine instead of bromine; alters reactivity | Lower potency compared to bromine derivatives |

| 1-(4-Bromomethyl)phenylpropan-2-one | Lacks fluorine; affects electronic properties | Limited biological data available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.